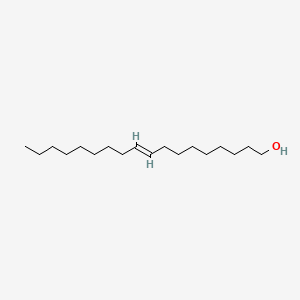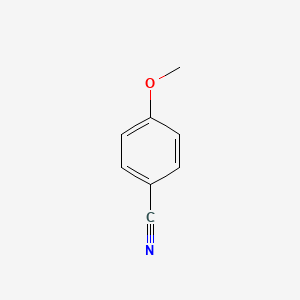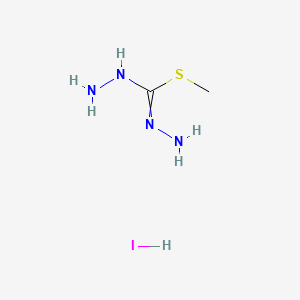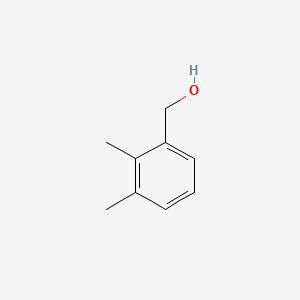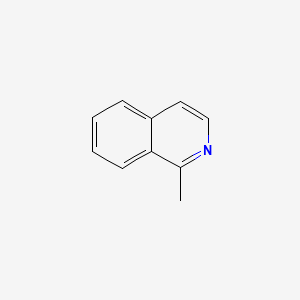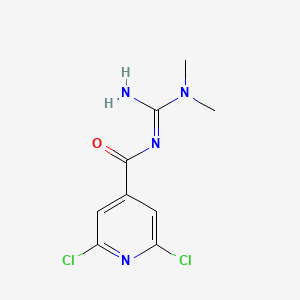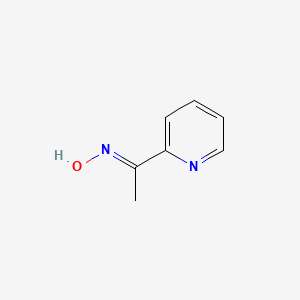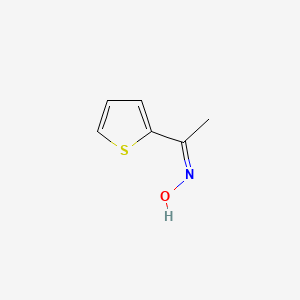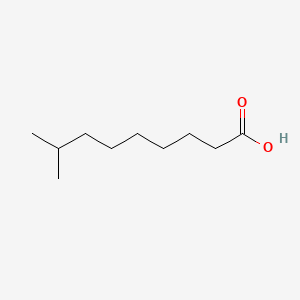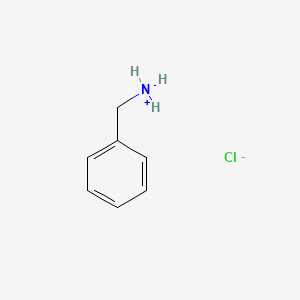
benzylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylazanium;chloride, also known as benzylammonium chloride, is a quaternary ammonium compound. It is an organic salt that is widely used for its antimicrobial properties. This compound is commonly found in various consumer products, including disinfectants, antiseptics, and preservatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzylazanium;chloride can be synthesized through the reaction of benzylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where benzylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is stirred at room temperature until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of hydrochloric acid to a solution of benzylamine in water, followed by crystallization and purification steps to obtain the final product. The industrial production methods are optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine oxide.
Reduction: It can be reduced to benzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Benzylamine oxide.
Reduction: Benzylamine.
Substitution: Various substituted benzylammonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Benzylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed as a preservative in biological samples and reagents due to its antimicrobial properties.
Medicine: It is used in pharmaceutical formulations as a preservative and antimicrobial agent.
Industry: It is utilized in the formulation of disinfectants, antiseptics, and cleaning agents.
Mécanisme D'action
The antimicrobial action of benzylazanium;chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Benzylazanium;chloride is similar to other quaternary ammonium compounds, such as:
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
What sets this compound apart is its specific structure, which includes a benzyl group. This structural feature imparts unique properties, such as enhanced antimicrobial activity and solubility in both aqueous and organic solvents. Additionally, the presence of the benzyl group allows for various chemical modifications, making it a versatile compound in different applications.
Propriétés
IUPAC Name |
benzylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3287-99-8 |
Source


|
| Record name | Benzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
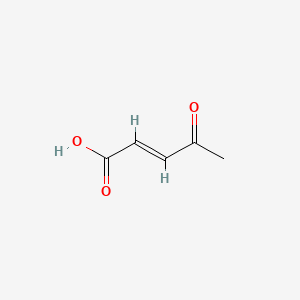
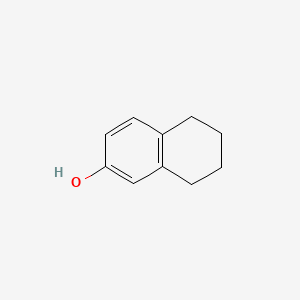
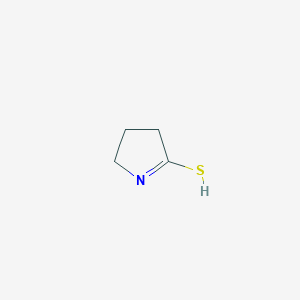
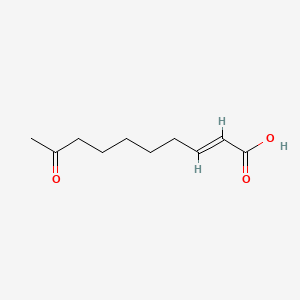
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)
